molecular formula C13H16O6 B082179 Ethyl 3,4,5-trimethoxybenzoylformate CAS No. 14655-36-8

Ethyl 3,4,5-trimethoxybenzoylformate

Cat. No. B082179
CAS RN: 14655-36-8
M. Wt: 268.26 g/mol
InChI Key: AXRCXDFRVQRVDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to ethyl 3,4,5-trimethoxybenzoylformate, such as 3,4,5-trimethoxy-4’-hydroxystilbene derivatives, involves several steps characterized by IR and NMR spectra. The crystal structure of these compounds has been determined through X-ray structure analysis, revealing a nearly coplanar arrangement of all carbon and oxygen atoms except for one specific carbon atom. These molecules assemble into a two-dimensional layer structure via intermolecular hydrogen bonds and C-H···π interactions (L. Baolin et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 3,4,5-trimethoxybenzoylformate is characterized by the coplanarity of carbon and oxygen atoms, contributing to the stabilization of the molecular structure through π-π stacking and hydrogen bonding. Single-crystal X-ray diffraction technique has been employed to elucidate the structure of these compounds, highlighting the importance of strong hydrogen bonds in the crystal packing (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 3,4,5-trimethoxybenzoylformate and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and biological evaluation of certain derivatives have identified them as highly potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (R. Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties of ethyl 3,4,5-trimethoxybenzoylformate derivatives, such as their solubility, melting points, and crystal structures, are influenced by their molecular conformations. Studies have shown that these compounds crystallize in various space groups, with their molecular arrangements significantly impacting their physical characteristics (J. Vicente et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of ethyl 3,4,5-trimethoxybenzoylformate derivatives are determined by their structural features. The presence of trimethoxy groups and the ethyl ester function influences their interactions and reactions with various chemical agents, leading to a wide range of potential applications in synthetic chemistry (Ge Zheng-hong, 2004).

Scientific Research Applications

Ethyl 3,4,5-trimethoxybenzoylformate is a chemical compound with the molecular formula C13H16O6 . It is often used in scientific research, particularly in the field of organic chemistry .

One potential application could be in the field of thermophysical property datafile for process simulators, such as Aspen Plus . Another possible application could be in the field of quantum tools for IR spectra interpretation .

  • Thermophysical Property Datafile for Process Simulators : This compound could be used in the field of thermophysical property datafile for process simulators, such as Aspen Plus .

  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : Ethyl 3,4,5-trimethoxybenzoylformate could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .

  • Quantum Tools for IR Spectra Interpretation : This compound could be used in the field of quantum tools for IR spectra interpretation .

Safety And Hazards

The safety data sheet for Ethyl 3,4,5-trimethoxybenzoylformate indicates that it may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

ethyl 2-oxo-2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-19-13(15)11(14)8-6-9(16-2)12(18-4)10(7-8)17-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCXDFRVQRVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641299
Record name Ethyl oxo(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,5-trimethoxybenzoylformate

CAS RN

14655-36-8
Record name Ethyl oxo(3,4,5-trimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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